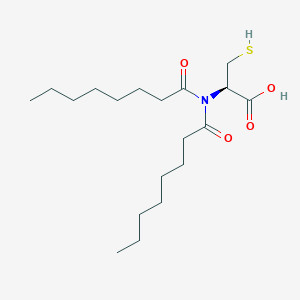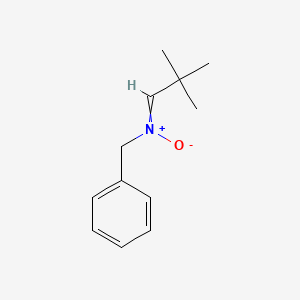
N-Benzyl-2,2-dimethylpropan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2,2-dimethylpropan-1-imine N-oxide is an organic compound with the molecular formula C12H17NO. This compound is characterized by the presence of a benzyl group attached to a 2,2-dimethylpropan-1-imine moiety, with an N-oxide functional group. It is a derivative of imine oxides, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2-dimethylpropan-1-imine N-oxide typically involves the reaction of benzylamine with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functionality. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and efficient mixing of reactants. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the imine form.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imine derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-Benzyl-2,2-dimethylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-dimethylpropan-1-imine N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyl group provides additional stability and can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,2-dimethylpropan-1-imine
- N-Benzyl-2-methylpropan-1-imine oxide
Uniqueness
N-Benzyl-2,2-dimethylpropan-1-imine N-oxide is unique due to the presence of both the benzyl and N-oxide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
144433-08-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethylpropan-1-imine oxide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)10-13(14)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
WHKDLMWRVGSVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=[N+](CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
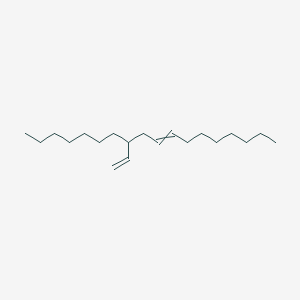
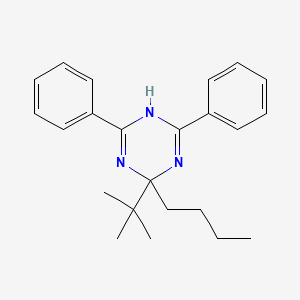
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
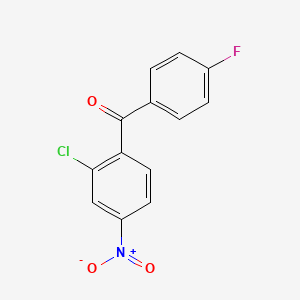
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)

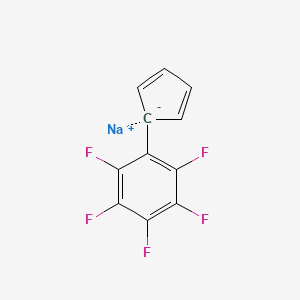
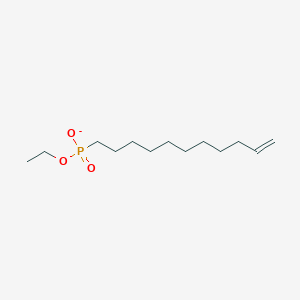
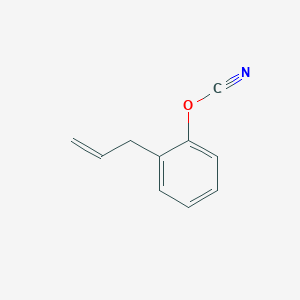
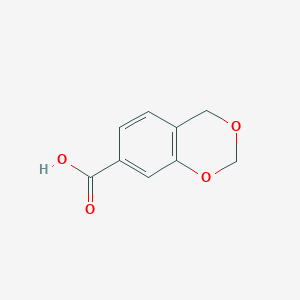
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
